4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[3,4-Dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal is a complex organic compound that belongs to the class of flavonoids . Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the desired structure .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor molecules, which are then chemically modified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory and cancer pathways.
Signal Transduction: Modulating signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin .
Uniqueness
What sets this compound apart is its unique structure, which includes multiple hydroxyl groups and a complex ring system. This structure contributes to its diverse biological activities and potential health benefits .
Properties
Molecular Formula |
C25H43NO18 |
---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
4-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3 |
InChI Key |
CEMXHAPUFJOOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.